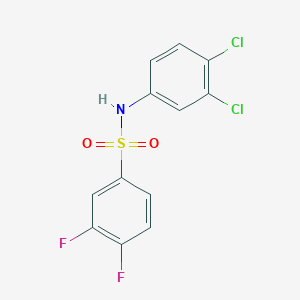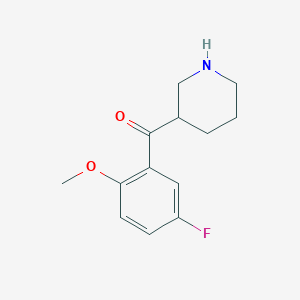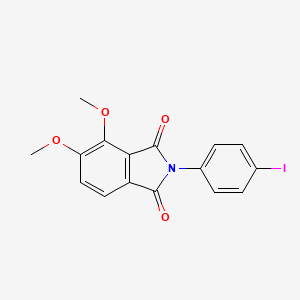
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting BTK, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases.
Biochemical and Physiological Effects
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been shown to inhibit BTK activity in cancer cells and immune cells, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation of using 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. Another direction is the investigation of the potential use of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in the treatment of other diseases, such as viral infections, is an area of ongoing research.
Conclusion
In conclusion, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK disrupts signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Synthesemethoden
The synthesis of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves several steps, including the reaction of tert-butylamine with 2,3-dimethylbenzenesulfonyl chloride to form 5-tert-butyl-2,3-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-bromoethylpyridine to form the final product, 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. The purity of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is typically greater than 99% and it is available in both powder and solution form.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide inhibits the growth of cancer cells and reduces inflammatory responses in autoimmune diseases. 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-14-12-17(19(3,4)5)13-18(15(14)2)24(22,23)21-11-8-16-6-9-20-10-7-16/h6-7,9-10,12-13,21H,8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQQFKWIGTEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCC2=CC=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)

![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)
![2-bromo-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6062993.png)

![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)
![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)